5-Fluoro-2,3-dihydro-1H-inden-1-amine 5-Fluoro-2,3-dihydro-1H-inden-1-amine
Brand Name: Vulcanchem
CAS No.: 148960-33-2
VCID: VC21101228
InChI: InChI=1S/C9H10FN/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,11H2
SMILES: C1CC2=C(C1N)C=CC(=C2)F
Molecular Formula: C9H10FN
Molecular Weight: 151.18 g/mol

5-Fluoro-2,3-dihydro-1H-inden-1-amine

CAS No.: 148960-33-2

Cat. No.: VC21101228

Molecular Formula: C9H10FN

Molecular Weight: 151.18 g/mol

* For research use only. Not for human or veterinary use.

5-Fluoro-2,3-dihydro-1H-inden-1-amine - 148960-33-2

Specification

CAS No. 148960-33-2
Molecular Formula C9H10FN
Molecular Weight 151.18 g/mol
IUPAC Name 5-fluoro-2,3-dihydro-1H-inden-1-amine
Standard InChI InChI=1S/C9H10FN/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,11H2
Standard InChI Key POTIEZMRLKEJOZ-UHFFFAOYSA-N
SMILES C1CC2=C(C1N)C=CC(=C2)F
Canonical SMILES C1CC2=C(C1N)C=CC(=C2)F

Introduction

Chemical Structure and Properties

Molecular Structure

5-Fluoro-2,3-dihydro-1H-inden-1-amine consists of a bicyclic structure with a five-membered aliphatic ring fused to a six-membered aromatic ring. The compound has a fluorine substituent at the 5-position of the aromatic ring and an amino group at the 1-position of the indane skeleton. The parent compound (without the hydrochloride salt) has the molecular formula C₉H₁₀FN .

Physical and Chemical Properties

The compound is typically handled in its hydrochloride salt form for improved stability and solubility. The hydrochloride salt form has a molecular formula of C₉H₁₁ClFN and a molecular weight of 187.64 g/mol . The compound exists as a solid at room temperature and is generally stored sealed in dry conditions at room temperature to maintain its stability .

Property Table

PropertyValueSource
Molecular Formula (Free Base)C₉H₁₀FN
Molecular Formula (HCl Salt)C₉H₁₁ClFN
Molecular Weight (HCl Salt)187.64 g/mol
Physical StateSolid
Storage ConditionsSealed, dry, room temperature

Nomenclature and Identification

IUPAC Nomenclature

The IUPAC name for this compound is 5-fluoro-2,3-dihydro-1H-inden-1-amine . When in its hydrochloride salt form, it is properly named as 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride or 5-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride .

Common Synonyms

The compound is known by several synonyms:

  • 5-fluoro-2,3-dihydro-1H-inden-1-amine

  • 5-Fluoro-1-indanamine (when referring to the free base)

  • 5-Fluoro-1-indanamine HCl (when referring to the hydrochloride salt)

  • 5-FLUORO-2,3-DIHYDRO-1H-INDEN-1-AMINE HCL

Identifiers

Identifier TypeValueSource
PubChem CID (HCl salt)19365907
PubChem CID (Parent)16666328
CAS Number (HCl salt)223754-20-9
InChIInChI=1S/C9H10FN.ClH/c10-7-2-3-8-6(5-7)1-4-9(8)11;/h2-3,5,9H,1,4,11H2;1H
InChIKeyALDKGIXHFMGJRE-UHFFFAOYSA-N
SMILESC1CC2=C(C1N)C=CC(=C2)F.Cl

Stereochemistry

Stereoisomers

5-Fluoro-2,3-dihydro-1H-inden-1-amine contains a stereogenic center at the 1-position, leading to the existence of two enantiomers: the (R) and (S) forms. These enantiomers may exhibit different biological activities and properties despite having the same chemical formula.

(S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

This enantiomer has been specifically identified with the CAS number 2103399-35-3 and MDL number MFCD16295141 . It is the S-configured isomer of the compound.

Chemical Synthesis and Reactions

Synthesis Routes

The synthesis of 5-Fluoro-2,3-dihydro-1H-inden-1-amine typically begins with 5-fluoro-2,3-dihydro-1H-inden-1-one (5-fluoroindanone, CAS: 700-84-5) as a key intermediate. The general synthetic pathway likely involves:

  • Preparation or procurement of 5-fluoroindanone

  • Reductive amination of the ketone to form the amine

  • Salt formation with hydrogen chloride to produce the hydrochloride form

Related Precursor Compound

5-Fluoro-2,3-dihydro-1H-inden-1-one (5-fluoroindanone):

  • Molecular Formula: C₉H₇FO

  • Molecular Weight: 150.1497 g/mol

  • CAS Registry Number: 700-84-5

This ketone serves as a direct precursor to the target amine through reductive amination processes.

Comparison with Related Compounds

Structural Analogs

CompoundKey Difference from 5-Fluoro-2,3-dihydro-1H-inden-1-amineSignificance
2,3-Dihydro-1H-inden-1-amineLacks fluorine substitutionServes as the non-fluorinated parent compound
5-Fluoro-2,3-dihydro-1H-inden-1-oneContains a ketone instead of an amine groupPrecursor in the synthesis of the target compound
Other position isomers (e.g., 4-Fluoro-, 6-Fluoro-)Different position of fluorine substitutionMay exhibit different biological activities and chemical properties

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